molecular formula C13H16N6O2 B2844685 3,7,9-Trimethyl-1-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 898440-24-9

3,7,9-Trimethyl-1-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

Cat. No. B2844685
CAS RN: 898440-24-9
M. Wt: 288.311
InChI Key: SRXGUTILWMLFPS-UHFFFAOYSA-N
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Description

3,7,9-Trimethyl-1-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione, also known as caffeine, is a naturally occurring stimulant that is found in many plants, including coffee, tea, and cocoa. It is widely used by humans for its stimulating effects on the central nervous system, including increased alertness, improved cognitive function, and reduced fatigue.

Scientific Research Applications

Synthesis and Antiviral Activity

The synthesis of related triazine nucleosides and nucleotides demonstrates the chemical versatility of triazine derivatives. For instance, the synthesis of 2-aminoimidazo[1,2-a]-s-triazin-4-one and its analogues reveals their moderate antiviral activity against rhinoviruses at non-toxic dosage levels, highlighting their potential in antiviral research (Kim et al., 1978).

Antitumor and Vascular Relaxing Effects

The development of purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines showcases the exploration of triazine derivatives for their biological activities, including antitumor properties and vascular relaxing effects. Such studies provide insight into the therapeutic potential of these compounds (Ueda et al., 1987).

Anticancer, Anti-HIV-1, and Antimicrobial Activity

The synthesis and evaluation of tricyclic triazino and triazolo[4,3-e]purine derivatives for their anticancer, anti-HIV-1, and antimicrobial activities demonstrate the broad spectrum of potential therapeutic applications of triazine derivatives. Some compounds exhibited significant activity against melanoma, lung cancer, and breast cancer cell lines, along with moderate anti-HIV-1 activity (Ashour et al., 2012).

Novel Synthesis Approaches

Innovative synthesis methods for triazine derivatives, such as the use of ionic liquids and microwave irradiation, offer greener and more efficient protocols for producing compounds with potential medicinal applications. This approach highlights the importance of sustainable chemistry in the development of new pharmaceuticals (Mallakpour & Rafiee, 2007).

Isosteric Replacements and Drug Discovery

The use of triazine-based analogues as isosteric replacements for purine in drug discovery underscores the strategic importance of these compounds in medicinal chemistry. By modifying natural purines with triazine rings, researchers can develop new compounds with enhanced therapeutic potential, targeting various kinases, phosphodiesterases, and receptors (Lim & Dolzhenko, 2014).

properties

IUPAC Name

3,7,9-trimethyl-1-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O2/c1-5-6-19-12-14-10-9(18(12)7-8(2)15-19)11(20)17(4)13(21)16(10)3/h5H,1,6-7H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRXGUTILWMLFPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16609983

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